molecular formula C14H20ClNO2 B15187204 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride CAS No. 93591-70-9

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride

Cat. No.: B15187204
CAS No.: 93591-70-9
M. Wt: 269.77 g/mol
InChI Key: KAOBPKTWSCYWGO-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride is a synthetic organic compound It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride typically involves the following steps:

    Formation of the benzopyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the propanone group: This step involves the addition of a propanone moiety to the benzopyran ring.

    Dimethylamino substitution:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(methylamino)-1-propanone hydrochloride
  • 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(ethylamino)-1-propanone hydrochloride

Uniqueness

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

93591-70-9

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-6-yl)-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-15(2)8-7-13(16)11-5-6-14-12(10-11)4-3-9-17-14;/h5-6,10H,3-4,7-9H2,1-2H3;1H

InChI Key

KAOBPKTWSCYWGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC2=C(C=C1)OCCC2.Cl

Origin of Product

United States

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